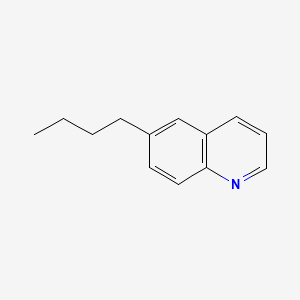

6-Butylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

53452-65-6 |

|---|---|

Molecular Formula |

C13H15N |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

6-butylquinoline |

InChI |

InChI=1S/C13H15N/c1-2-3-5-11-7-8-13-12(10-11)6-4-9-14-13/h4,6-10H,2-3,5H2,1H3 |

InChI Key |

HIFRWMLBTWKDIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Butylquinoline and Its Derivatives

Classical and Established Quinoline (B57606) Synthesis Adaptations

The foundational methods for constructing the quinoline core have been adapted over time to produce a wide array of derivatives, including 6-butylquinoline. These classical syntheses, while established for over a century, remain relevant in contemporary organic chemistry.

Skraup Synthesis and Mechanistic Considerations

The Skraup synthesis is a cornerstone reaction for the preparation of quinolines, typically involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orguop.edu.pk For the synthesis of this compound, the logical precursor would be 4-butylaniline (B89568). A related synthesis for isobutyl quinoline, a positional isomer, involves reacting para-isobutylaniline with glycerol in the presence of concentrated sulfuric acid and nitrobenzene (B124822) as the oxidizing agent. scentree.coscentree.co

The reaction mechanism proceeds through several key steps:

Dehydration of Glycerol: Sulfuric acid dehydrates glycerol to form acrolein (propenal). uop.edu.pkscribd.com

Michael Addition: The aniline derivative (4-butylaniline) undergoes a 1,4-addition to the acrolein. uop.edu.pkscribd.com

Cyclization: The resulting intermediate undergoes acid-catalyzed ring closure. uop.edu.pkscribd.com

Oxidation: The 1,2-dihydroquinoline (B8789712) intermediate is then oxidized to the stable aromatic quinoline. Nitrobenzene is a common oxidizing agent for this step. uop.edu.pkscribd.com

To control the often violent and exothermic nature of the Skraup reaction, agents like ferrous sulfate (B86663) are sometimes added. uop.edu.pkscribd.com

| Skraup Synthesis for this compound | |

| Aniline Precursor | 4-Butylaniline |

| Reagents | Glycerol, Concentrated Sulfuric Acid |

| Oxidizing Agent | Nitrobenzene or Arsenic Pentoxide uop.edu.pk |

| Key Intermediate | Acrolein uop.edu.pk |

Friedländer Synthesis Pathways

The Friedländer synthesis offers a versatile route to quinolines through the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-keto ester). researchgate.netorganic-chemistry.org This reaction can be catalyzed by either acids or bases. organic-chemistry.org

A plausible pathway for synthesizing a derivative, this compound-2,3-dicarboxylic acid, employs the Friedländer annulation. vulcanchem.com This hypothetical route would involve the condensation of a 2-amino-5-butylbenzaldehyde or a related benzoic acid derivative with oxaloacetic acid or its ester. vulcanchem.com The reaction is typically promoted by an acid catalyst like polyphosphoric acid at elevated temperatures. vulcanchem.com

| Hypothetical Friedländer Synthesis | |

| Amino Precursor | 2-Amino-5-butylbenzoic acid vulcanchem.com |

| Carbonyl Component | Oxaloacetic acid (or its ester) vulcanchem.com |

| Catalyst | Polyphosphoric acid (PPA) vulcanchem.com |

| Product | This compound-2,3-dicarboxylic acid vulcanchem.com |

Modern variations of the Friedländer synthesis utilize various catalysts, including Lewis acids, to improve efficiency and reaction conditions. tubitak.gov.tr

Pfitzinger Reaction for Carboxylic Acid Derivatives

The Pfitzinger reaction is a specific method for producing quinoline-4-carboxylic acids. The reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a strong base. iipseries.orgwikipedia.org

To synthesize a this compound-4-carboxylic acid derivative, a 5-butylisatin (B107134) precursor is required. Research has documented the synthesis of 5-butylindoline-2,3-dione (a 5-butylisatin) via the Sandmeyer reaction, starting from a substituted aniline. nih.gov This butyl-substituted isatin can then be reacted with a suitable ketone or aldehyde.

The mechanism of the Pfitzinger reaction begins with the base-catalyzed ring-opening of the isatin to form a keto-acid intermediate. wikipedia.orgnih.gov This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.orgnih.gov

| Pfitzinger Reaction for this compound Derivative | |

| Isatin Precursor | 5-Butylindoline-2,3-dione nih.gov |

| Carbonyl Compound | A ketone or aldehyde |

| Base Catalyst | Potassium hydroxide (B78521) (KOH) wikipedia.org |

| Product Type | Substituted this compound-4-carboxylic acid |

Gould-Jacobs Cyclization Routes

The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinoline (B1666331) derivatives, which can subsequently be converted to other quinolines. wikipedia.org The synthesis starts with the condensation of an aniline with an alkoxymethylenemalonic ester, such as ethyl ethoxymethylenemalonate. wikipedia.org

For the synthesis of a this compound derivative, 4-butylaniline would be the starting aniline. The reaction proceeds through the following stages:

Condensation: 4-butylaniline reacts with ethyl ethoxymethylenemalonate to form an anilidomethylenemalonic ester. wikipedia.org

Cyclization: The intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org

Saponification and Decarboxylation: The ester group is hydrolyzed to a carboxylic acid, which is then decarboxylated upon heating to yield the 4-hydroxy-6-butylquinoline. wikipedia.org

This method is particularly effective for anilines that have electron-donating groups. wikipedia.org

Modern Transition Metal-Catalyzed Synthetic Approaches

Contemporary synthetic chemistry has increasingly turned to transition metal catalysts to forge C-C and C-N bonds with high efficiency and selectivity. Palladium catalysts, in particular, have been instrumental in developing new routes to substituted quinolines.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted aromatic systems. The Suzuki coupling, which pairs an organoboron compound with an organohalide, has been employed in the synthesis of 6-aryl dopamine (B1211576) derivatives, demonstrating its utility in functionalizing the 6-position of a related core structure. mdpi.com A similar strategy could be envisioned for this compound, potentially involving the coupling of a butylboronic acid derivative with a 6-haloquinoline.

Iridium-Catalyzed Transformations

Iridium catalysts have emerged as powerful tools for the synthesis and functionalization of N-heterocycles, including quinolines. While direct, single-step syntheses of this compound using iridium catalysis are not extensively documented, several iridium-catalyzed methodologies can be applied to achieve this target, primarily through the alkylation of the quinoline core or the construction of the quinoline ring system itself.

One prominent approach involves the iridium-catalyzed C-alkylation of methyl groups on N-heteroaromatic compounds. organic-chemistry.orgnih.gov A catalytic system comprising [CpIrCl₂]₂ (where Cp is η⁵-pentamethylcyclopentadienyl), potassium t-butoxide, and 18-crown-6-ether facilitates a hydrogen-borrowing process. organic-chemistry.orgnih.gov This method allows for the C-alkylation of various N-heteroaromatic compounds, including quinolines, with alcohols, producing water as the only byproduct. organic-chemistry.orgnih.gov For the synthesis of a butylquinoline derivative, this would involve the reaction of a methyl-substituted quinoline with a suitable butanol derivative.

Another relevant iridium-catalyzed transformation is the reductive electrophilic C-H alkylation of quinolines. thieme-connect.comnih.govrsc.org A heterogeneous iridium catalyst, composed of Ir-species on an N-doped SiO₂/TiO₂ support, has been shown to catalyze the alkylation of quinolines with various aldehydes or benzyl (B1604629) alcohols. thieme-connect.comnih.govrsc.org While this method often leads to the formation of alkylated tetrahydroquinolines (THQs), it demonstrates the feasibility of introducing alkyl groups onto the quinoline scaffold. thieme-connect.comnih.govrsc.org For instance, the reaction of quinoline with certain aldehydes can yield a mixture of C6- and C8-alkylated THQs. nih.govrsc.org Subsequent dehydrogenation of the resulting 6-alkyl-THQ would provide the desired 6-alkylquinoline.

Furthermore, iridium catalysts can be employed in the fundamental construction of the quinoline ring. A protocol utilizing [IrCp*Cl₂]₂/t-BuOK as the catalyst system enables the direct synthesis of quinolines from enones and 2-aminobenzyl alcohols. rsc.org This transfer hydrogenative reaction proceeds with high step- and atom-efficiency under mild conditions. rsc.org By selecting the appropriate enone substrate, this method could be adapted for the synthesis of 6-substituted quinolines.

Iridium-catalyzed allylic substitution reactions, while not directly yielding butylquinolines, represent a versatile method for creating C-C bonds that could be further elaborated. nih.govchemrxiv.org These reactions often utilize cationic π-allyliridium species as electrophiles and have been developed for both linear and branched allylic substrates. nih.govchemrxiv.org Additionally, iridium-catalyzed intermolecular N-N coupling has been developed for hydrazide synthesis, showcasing the diverse reactivity of iridium catalysts, though this is less directly applicable to this compound synthesis. sioc-journal.cn Similarly, iridium-catalyzed O-allylation of oximes provides a route to cyclic oxime ethers, further demonstrating the breadth of iridium catalysis. ethz.ch

Iron-Catalyzed Processes

Iron, as an earth-abundant and environmentally benign metal, offers a cost-effective and sustainable alternative to precious metal catalysts. Several iron-catalyzed methods have been developed for the synthesis and alkylation of quinolines.

A notable approach is the iron-catalyzed synthesis of quinolines from α-2-aminoaryl alcohols and secondary alcohols via an acceptorless dehydrogenative coupling. rsc.org This atom-economical method utilizes an air-stable iron catalyst and tolerates a good range of functional groups, allowing for the preparation of highly substituted quinolines. rsc.org By choosing the appropriate secondary alcohol, this method could be tailored for the synthesis of this compound. Similarly, iron complexes have been used to catalyze the synthesis of substituted 3-arylquinolin-2(1H)-ones through an intramolecular dehydrogenative coupling of amido-alcohols. rsc.org

Iron catalysts are also effective in the direct C-H alkylation of the quinoline ring. For instance, a low-cost iron catalyst can achieve regioselective C-H bond alkylation of indolines and benzo[h]quinoline (B1196314) with a variety of unactivated primary and secondary alkyl chlorides. ncl.res.in This reaction proceeds via a metallacycle and is tolerant of numerous functional groups. ncl.res.in Another example is the iron-catalyzed, peroxide-mediated cross-dehydrogenative coupling between 8-amidoquinolines and cycloalkanes, which leads to site-selective alkylation at the C5 position. thieme-connect.comntu.edu.sgthieme-connect.com While this particular method targets the C5 position, it highlights the potential of iron catalysis for C-H alkylation of the quinoline nucleus.

Furthermore, visible-light-driven, iron-catalyzed decarboxylation of alkyl carboxylic acids in the presence of quinoline can produce 4-substituted hydroxyalkyl quinolines. mdpi.com This method utilizes an iron(III) chloride-phenanthroline complex and operates under acidic conditions, offering a greener alternative to conventional heating. mdpi.com Iron catalysis has also been employed in domino coupling reactions of π-systems, which can be used to construct heterocyclic frameworks. beilstein-journals.org

Finally, the synthesis of N-alkyl anilines and tetrahydroquinolines from arenes can be achieved using an environmentally benign iron(II) salt as the catalyst. chemistryviews.org This process involves an intramolecular C-H amination and can be used to form tetrahydroquinoline derivatives, which could then be aromatized to the corresponding quinolines. chemistryviews.org

Advanced Alkylation and Functionalization Strategies

The introduction of alkyl groups, such as a butyl group, at specific positions of the quinoline ring is crucial for tuning its chemical and biological properties. This section covers advanced strategies for achieving regioselective functionalization, particularly at the C-6 position, and direct C-H bond functionalization to build butylquinoline skeletons.

Regioselective Functionalization at the C-6 Position

Achieving regioselectivity in the functionalization of the quinoline ring is a significant challenge due to the presence of multiple reactive sites. However, several methods have been developed to selectively introduce functional groups at the C-6 position.

One strategy involves the use of directing groups to guide the catalyst to the desired position. While many directing-group-assisted C-H functionalizations of quinoline target positions ortho to the nitrogen atom (C2 and C8), some methods have been developed for more remote positions. For example, the use of an expanded template structure in a palladium-catalyzed C-H olefination has enabled the direct functionalization of quinoline at the C-6 position. researchgate.net

Reductive electrophilic alkylation using a supported iridium catalyst has also shown selectivity for the C-6 position. nih.govrsc.org The reaction of unsubstituted quinoline with salicylaldehyde, for instance, yields a mixture of products with the C-6 alkylated tetrahydroquinoline being a significant component. nih.govrsc.org The use of C8-substituted quinolines in this reaction can lead to the formation of C6-alkylated tetrahydroquinolines in good to excellent yields. nih.gov

Manganese-catalyzed hydroboration of quinolines has also demonstrated regioselectivity. Quinolines with alkyl or aryl substituents at the C-6 position undergo smooth 1,4-selective hydroboration. chinesechemsoc.org The resulting N-boryl-1,4-dihydroquinolines can be further functionalized.

In the context of preparing biologically active molecules, glycoconjugation at the C-6 position of the sugar unit attached to a quinoline scaffold has been explored as a strategy to improve selectivity and cytotoxicity. mdpi.com This involves the synthesis of quinoline derivatives functionalized at the C-6 position of a sugar moiety.

Direct C-H Bond Functionalization Towards Butylquinoline Skeletons

Direct C-H bond functionalization is a powerful and atom-economical strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials. nih.govmdpi.com Several methods for the direct C-H alkylation of quinolines are applicable to the synthesis of butylquinoline skeletons.

As mentioned previously, iron-catalyzed C-H alkylation with unactivated alkyl chlorides provides a direct route to alkylated quinolines. ncl.res.in This method is particularly attractive due to the low cost and low toxicity of the iron catalyst. Similarly, iridium-catalyzed C-alkylation of methyl-substituted N-heterocycles with alcohols offers a green approach to introducing longer alkyl chains. organic-chemistry.orgnih.gov

The use of bidentate, monoanionic auxiliaries, such as aminoquinoline and picolinic acid, has greatly expanded the scope of transition-metal-catalyzed C-H functionalization. nih.gov These directing groups can facilitate the arylation, alkylation, and other functionalizations of both sp² and sp³ C-H bonds using a variety of transition metals, including iron, cobalt, nickel, copper, ruthenium, rhodium, and palladium. nih.gov For example, 8-aminoquinoline (B160924) has been used as a directing group in the palladium-catalyzed β-acetoxylation of N-phthaloyl α-amino amides. rhhz.net

The development of C-H functionalization has also impacted the synthesis of industrially important compounds. For example, the synthesis of the chemotherapeutic agent irinotecan (B1672180) involved two successive C-H functionalization reactions: a C-H alkylation followed by a C-H oxidation. sigmaaldrich.com This highlights the potential of C-H functionalization for the efficient synthesis of complex, functionalized quinoline derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of organic compounds. This section focuses on the application of one such principle, microwave-assisted synthesis, to the preparation of quinoline derivatives.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved energy efficiency compared to conventional heating methods. Several studies have demonstrated the utility of microwave irradiation in the synthesis of quinoline derivatives.

For example, the synthesis of polyheterocyclic-fused quinoline-2-thiones has been achieved through the microwave-assisted annulation of ortho-heteroaryl anilines and carbon disulfide in water, without the need for any catalysts or additives. rsc.org This method boasts a high EcoScale score, indicating its environmental friendliness. rsc.org

Microwave irradiation has also been successfully employed in the synthesis of various phenothiazine (B1677639) and quinoline derivatives, showcasing the efficiency of this technique in optimizing organic syntheses. mdpi.com In another study, a library of quinoline thiosemicarbazones was synthesized using microwave assistance, resulting in excellent yields of the target compounds. nih.gov

Furthermore, the synthesis of novel quinolone-hybrid compounds has been achieved using both conventional and microwave-assisted methods. researchgate.net The microwave-assisted approach proved to be a more efficient route for the formation of the target compounds, highlighting the advantages of this technology in terms of reaction time and yield. researchgate.net A chiral proton catalyst has also been utilized in the microwave-assisted substitution of chlorine with a butylamine (B146782) on a pyridine (B92270) ring, a reaction that could be conceptually extended to quinoline systems. vanderbilt.edu

These examples demonstrate that microwave-assisted synthesis is a powerful tool for the green and efficient preparation of a wide range of quinoline derivatives. The application of this technology to the synthesis of this compound could offer significant advantages in terms of reduced reaction times, energy consumption, and waste generation.

Ultrasound-Assisted Synthesis Enhancement

The application of ultrasonic irradiation in organic synthesis, a field known as sonochemistry, has emerged as a powerful tool for enhancing reaction rates and yields. numberanalytics.comrsc.org This technique utilizes high-frequency sound waves (typically 20-100 kHz) to induce acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium. numberanalytics.com The collapse of these bubbles generates localized hot spots with transient high temperatures (up to 5000 K) and pressures (over 1000 atm), leading to a significant acceleration of chemical reactions. rsc.orgresearchgate.net

For the synthesis of quinoline derivatives, ultrasound assistance offers numerous benefits, including drastically reduced reaction times, improved product yields, and often the ability to conduct reactions at lower temperatures and without catalysts. rsc.orgnih.govnih.gov A study on the synthesis of 4-alkoxy-2-methylquinolines demonstrated a dramatic reduction in reaction time from 18 hours under conventional stirring to just 15 minutes using ultrasound, all while achieving comparable or superior yields and high product purity without the need for chromatographic separation. mdpi.com

This efficiency is also evident in the synthesis of more complex, fused quinoline systems. The preparation of 6-substituted indolo[2,3-b]quinolines was successfully achieved using an ultrasound-assisted, palladium-catalyzed, one-pot method involving sequential C-N bond formations. nih.goveurekaselect.com Similarly, a facile and catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones was accomplished by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines under ultrasonic irradiation. nih.gov These examples highlight the versatility of sonochemistry in promoting the efficient construction of diverse quinoline scaffolds.

| Quinoline Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Alkoxy-6-methoxy-2-methylquinolines | Conventional Stirring | 18 h | 49-95% | mdpi.com |

| 4-Alkoxy-6-methoxy-2-methylquinolines | Ultrasound-Assisted | 15 min | 49-96% | mdpi.com |

| 6H-1-Benzopyrano[4,3-b]quinolin-6-ones | Ultrasound-Assisted (Catalyst-Free) | Not Specified | Good-Excellent | nih.gov |

| 6-Substituted Indolo[2,3-b]quinolines | Ultrasound-Assisted (Pd-Catalyzed) | Not Specified | Not Specified | nih.goveurekaselect.com |

One-Pot Multicomponent Reaction Strategies

Various MCRs have been developed for quinoline synthesis. A common and powerful approach is the Friedländer annulation, which typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. nih.govtubitak.gov.tr MCR variations of this and other strategies have been devised using diverse catalysts.

For instance, a highly efficient three-component reaction of an aldehyde, an alkyne, and an amine can be catalyzed by Ytterbium triflate (Yb(OTf)₃) under microwave irradiation in an ionic liquid to produce 2,4-disubstituted quinolines in excellent yields (up to 93%) within minutes. organic-chemistry.org Other effective catalysts include iron(III) chloride (FeCl₃), which facilitates a three-component coupling of anilines, aldehydes, and nitroalkanes. rsc.org More recently, an iodine-promoted formal [3+2+1] cycloaddition of enaminones, aryl methyl ketones, and aryl amines has been reported for the direct synthesis of 2,3-diaroyl quinolines. acs.org This method is particularly notable as the resulting dicarbonyl scaffold can be further functionalized in the same pot to create more complex polycyclic systems. acs.org

| Reaction Type | Reactants | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|

| Three-Component Coupling | Aldehydes, Alkynes, Amines | Yb(OTf)₃ / Microwave | 2,4-Disubstituted Quinolines | organic-chemistry.org |

| Three-Component Coupling | Anilines, Aldehydes, Nitroalkanes | FeCl₃ | 2-Arylquinolines | rsc.org |

| Formal [3+2+1] Cycloaddition | Enaminones, Aryl Methyl Ketones, Aryl Amines | I₂ / HCl | 2,3-Diaroyl Quinolines | acs.org |

| Friedländer Variation | 2-Aminobenzaldehydes, Cyanoacetamides | NaOH / Heat | 2-Aminoquinoline-3-carboxamides | nih.gov |

Biocatalytic and Enzymatic Approaches for Quinoline Scaffolds

The use of enzymes as catalysts (biocatalysis) in organic synthesis offers unparalleled selectivity and efficiency under mild, environmentally friendly conditions. cardiff.ac.uk For the construction of quinoline scaffolds, enzymatic strategies provide a novel alternative to traditional chemical methods, which often require harsh conditions or toxic reagents. acs.orgacs.org

A prominent biocatalytic approach involves the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives. cardiff.ac.ukacs.org Research has demonstrated that monoamine oxidase (MAO-N) enzymes, used either as purified enzymes or within whole-cell systems, can effectively catalyze this transformation. acs.orgacs.org This method is particularly attractive for its sustainability, operating in aqueous buffer solutions at or near ambient temperature.

The efficacy of the MAO-N-catalyzed reaction is influenced by the substitution pattern on the THQ substrate. Studies using the MAO-N D11 variant showed good conversions for substrates with substituents at the C6 position. For example, 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) was converted to 6-methylquinoline (B44275) with a 60% conversion, and the 6-methoxy analogue was converted with 69% conversion. cardiff.ac.ukacs.orgucl.ac.uk In contrast, substituents at other positions, such as C8, resulted in little to no product formation, highlighting the stereo- and regioselectivity of the enzyme. acs.orgucl.ac.uk

Other enzymatic systems have also been explored. Horseradish peroxidase (HRP) has been used to catalyze the oxidative cyclization and aromatization of N-cyclopropyl-N-alkylanilines to form quinolone structures. acs.orgucl.ac.uk Additionally, fungi such as Mortierella isabellina have been shown to perform enzyme-catalyzed hydroxylations of dihydroquinolines. nih.gov These biocatalytic methods represent a frontier in green chemistry, paving the way for the synthesis of complex heterocyclic compounds like this compound and its derivatives. acs.org

| Enzyme/Biocatalyst | Substrate | Transformation | Product (% Conversion) | Reference |

|---|---|---|---|---|

| Monoamine Oxidase (MAO-N D11) | 6-Methyl-1,2,3,4-tetrahydroquinoline | Oxidative Aromatization | 6-Methylquinoline (60%) | cardiff.ac.ukacs.orgucl.ac.uk |

| Monoamine Oxidase (MAO-N D11) | 6-Methoxy-1,2,3,4-tetrahydroquinoline | Oxidative Aromatization | 6-Methoxyquinoline (69%) | cardiff.ac.ukucl.ac.uk |

| Monoamine Oxidase (MAO-N D11) | 8-Methyl-1,2,3,4-tetrahydroquinoline | Oxidative Aromatization | 8-Methylquinoline (0%) | acs.orgucl.ac.uk |

| Horseradish Peroxidase (HRP) | N-cyclopropyl-N-alkylanilines | Oxidative Cyclization/Aromatization | 2-Quinolones | acs.orgucl.ac.uk |

| Mortierella isabellina (fungus) | Dihydroquinolines | Benzylic/Allylic Hydroxylation | Hydroxy-dihydroquinolines | nih.gov |

Reactivity and Mechanistic Studies of 6 Butylquinoline Systems

Electrophilic Substitution Reaction Pathways

Electrophilic aromatic substitution (EAS) on the quinoline (B57606) nucleus generally requires vigorous conditions due to the deactivating nature of the protonated nitrogen atom under acidic reaction conditions. uop.edu.pk The substitution occurs preferentially on the electron-richer carbocyclic ring at positions C5 and C8. arsdcollege.ac.in

Below is a summary of typical electrophilic substitution reactions as they apply to the general quinoline scaffold.

| Reaction | Reagents and Conditions | Typical Products (for Quinoline) | Expected Influence of 6-Butyl Group |

| Nitration | Fuming HNO₃, Fuming H₂SO₄ | Mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk | Increased reactivity at C5 and C7. A mixture of 6-butyl-5-nitroquinoline and 6-butyl-7-nitroquinoline would be expected. |

| Sulfonation | Fuming H₂SO₄, 220°C | Mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. uop.edu.pk | Enhanced reactivity at C5 and C7, potentially leading to 6-butylquinoline-5-sulfonic acid and this compound-7-sulfonic acid. |

| Halogenation | Br₂ in vapor phase or at high temp | 3-Bromoquinoline or 2-bromoquinoline (B184079) depending on conditions. arsdcollege.ac.in | Substitution on the carbocyclic ring is also possible, with the butyl group directing to C5 and C7. |

| Friedel-Crafts | Generally difficult on quinoline | Reactions are known to occur under specific conditions. | The activating butyl group might facilitate Friedel-Crafts reactions on the carbocyclic ring. |

Nucleophilic Substitution Reaction Pathways

The pyridine (B92270) ring of quinoline is electron-deficient and thus activated for nucleophilic substitution, with reactions occurring predominantly at the C2 and C4 positions. uop.edu.pkarsdcollege.ac.in The butyl group at the C6 position is located on the carbocyclic ring and is not expected to exert a significant electronic influence on the reactivity of the distant pyridine ring towards nucleophiles. Therefore, the nucleophilic substitution patterns of this compound are predicted to be very similar to those of the parent quinoline molecule.

Key examples of nucleophilic substitution on the quinoline ring system include:

| Reaction | Reagents and Conditions | Typical Product (for Quinoline) | Expected Product for this compound |

| Amination (Chichibabin) | Sodamide (NaNH₂) in liquid ammonia | 2-Aminoquinoline. arsdcollege.ac.in | 2-Amino-6-butylquinoline |

| Hydroxylation | Potassium hydroxide (B78521) (KOH), 220°C | 2-Hydroxyquinoline (B72897) (Carbostyril). uop.edu.pk | 6-Butyl-2-hydroxyquinoline |

| Alkylation/Arylation | Organolithium reagents (e.g., n-BuLi) | 2-Alkyl- or 2-Arylquinoline. arsdcollege.ac.in | 2,6-Dibutylquinoline |

Oxidation and Reduction Chemistry

Selective Oxidation Processes

The oxidation of this compound can proceed at several sites: the nitrogen atom, the carbocyclic ring, the heterocyclic ring, or the butyl side chain. The outcome is highly dependent on the choice of oxidizing agent and reaction conditions.

N-Oxidation : Treatment with peracids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), is a common method for the selective oxidation of the quinoline nitrogen atom to afford the corresponding N-oxide. uop.edu.pkarsdcollege.ac.in This reaction is generally chemoselective, leaving the aromatic rings and the alkyl side chain intact. Therefore, this compound is expected to yield this compound-N-oxide under these conditions. acs.org

Ring Oxidation : Vigorous oxidation with strong agents like potassium permanganate (B83412) under harsh conditions can lead to the cleavage of the carbocyclic ring, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). arsdcollege.ac.in In this process, the butyl group would also likely be oxidized.

Side-Chain Oxidation : The benzylic position of the butyl group is potentially susceptible to oxidation, although this typically requires specific catalysts or conditions and may compete with ring oxidation.

| Oxidation Type | Reagent | Expected Product for this compound |

| N-Oxidation | Peracetic Acid (CH₃CO₃H) | This compound-N-oxide |

| Ring Cleavage | Potassium Permanganate (KMnO₄) | Pyridine-2,3-dicarboxylic acid |

Catalytic Hydrogenation and Reduction Strategies

The reduction of the quinoline ring system can lead to a variety of hydrogenated products, with selectivity being a key challenge. Mild reduction with reagents like tin and hydrochloric acid tends to reduce the pyridine ring, yielding 1,2,3,4-tetrahydroquinoline. uop.edu.pkarsdcollege.ac.in In contrast, more comprehensive reduction with hydrogen over a platinum catalyst can produce decahydroquinoline, where both rings are saturated. arsdcollege.ac.in

A significant area of research has been the development of methods for the chemoselective hydrogenation of either the carbocyclic or the heterocyclic ring of quinoline derivatives. researchgate.net While reduction of the pyridine ring is more common, selective hydrogenation of the benzene (B151609) ring is a more challenging transformation that yields valuable 5,6,7,8-tetrahydroquinoline (B84679) derivatives.

Recent studies have demonstrated that specific ruthenium-based catalysts can achieve this unusual chemoselectivity. For example, a catalyst system comprising Ru(η³-methallyl)₂(cod) and the chiral ligand PhTRAP has been shown to selectively hydrogenate the carbocyclic ring of various quinoline substrates. researchgate.netrsc.org This approach provides a direct route to 5,6,7,8-tetrahydroquinolines. Applying this methodology to this compound would be expected to yield 6-butyl-5,6,7,8-tetrahydroquinoline.

| Catalyst System | Ring Selectivity | Product from Quinoline | Expected Product from this compound |

| Sn / HCl | Heterocyclic Ring | 1,2,3,4-Tetrahydroquinoline. arsdcollege.ac.in | 6-Butyl-1,2,3,4-tetrahydroquinoline |

| Ru(η³-methallyl)₂(cod)–PhTRAP | Carbocyclic Ring | 5,6,7,8-Tetrahydroquinoline. rsc.org | 6-Butyl-5,6,7,8-tetrahydroquinoline |

| H₂ / Pt catalyst | Both Rings | Decahydroquinoline. arsdcollege.ac.in | 6-Butyldecahydroquinoline |

The development of enantioselective reduction methods is crucial for the synthesis of chiral molecules. wikipedia.org The hydrogenation of substituted quinolines can generate chiral centers, and controlling the stereochemical outcome is of significant interest.

Building on the chemoselective hydrogenation of the carbocyclic ring, the use of chiral catalysts can induce enantioselectivity. The aforementioned Ru-PhTRAP catalytic system, being chiral, has been successfully applied to the asymmetric hydrogenation of 8-substituted quinolines, affording chiral 5,6,7,8-tetrahydroquinolines with high enantiomeric ratios (up to 91:9 er). rsc.org It is plausible that the asymmetric hydrogenation of this compound using a similar chiral catalyst could produce enantiomerically enriched (R)- or (S)-6-butyl-5,6,7,8-tetrahydroquinoline.

The principles of enantioselective reduction are well-established, with methodologies like the Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts being prominent for the asymmetric reduction of prochiral ketones. wikipedia.orgru.nl While this applies to carbonyl groups, the overarching strategy of using a chiral catalyst to control the stereochemical course of a reduction is a central theme in modern organic synthesis and is applicable to the hydrogenation of heterocyclic systems like this compound.

Chemoselectivity in Carbocyclic vs. Heterocyclic Ring Reduction

Photochemical Reactivity and Dynamics

The photochemical behavior of quinoline and its derivatives is a rich field of study, driven by the diverse reactivity of the quinoline nucleus upon excitation with light. While specific detailed studies focusing exclusively on this compound are limited in publicly accessible literature, the fundamental principles of photochemical reactivity can be extrapolated from research on the broader class of alkylquinolines. The introduction of an alkyl group, such as a butyl substituent at the 6-position, can influence the electronic properties and, consequently, the photochemical pathways of the quinoline system.

Photoinduced Bond Formation and Rearrangement Mechanisms

Upon absorption of ultraviolet (UV) light, quinoline derivatives are promoted to an electronically excited state. This excited molecule possesses different electronic distribution and reactivity compared to its ground state, enabling a variety of chemical transformations.

Photoalkylation and Rearrangement: One of the known photochemical reactions of the quinoline nucleus is its interaction with carboxylic acids. For instance, the irradiation of quinoline with certain carboxylic acids in a solvent like benzene can lead to the formation of 2-alkylquinolines, albeit in low yields scripps.edu. While this demonstrates the potential for photoinduced C-C bond formation, specific studies on this compound undergoing such reactions are not readily available.

Photocyclization: Intramolecular photocycloaddition reactions are well-documented for quinolone systems (oxidized derivatives of quinolines) tethered to alkenes or allenes. These reactions, often mediated by a photosensitizer under visible light, can lead to the formation of complex polycyclic structures with high stereoselectivity researchgate.netacs.orgnih.gov. For a molecule like this compound, if the butyl chain were appropriately functionalized with an unsaturated moiety, similar intramolecular bond formations could be envisaged. For example, visible-light-mediated enantioselective photoreactions of 3-alkylquinolones with 4-O-tethered alkenes have been shown to proceed via a triplet enone intermediate, forming a 1,4-diradical that leads to cyclization acs.orgnih.gov.

A general mechanism for such a photoinduced cyclization is depicted below:

Excitation: The quinoline derivative absorbs a photon, promoting it to an excited singlet state (S1).

Intersystem Crossing: The S1 state can undergo intersystem crossing (ISC) to a more stable triplet state (T1).

Intramolecular Reaction: The excited triplet state can then react internally, for instance, by the tethered unsaturated group attacking the quinoline ring, to form a diradical intermediate.

Ring Closure and Rearomatization: The diradical can then undergo ring closure to form a new cyclic structure, followed by rearomatization to yield the final stable product.

While these examples are primarily on quinolones, they highlight the potential for photoinduced bond formation within quinoline-based systems. The butyl group at the 6-position would likely influence the electronic density of the quinoline ring, potentially affecting the efficiency and regioselectivity of such photoreactions.

Photoredox Catalysis Involving this compound Scaffolds

Photoredox catalysis utilizes light energy to drive redox reactions, with a photocatalyst absorbing light to become a potent oxidant or reductant in its excited state . Quinoline derivatives can, in principle, participate in photoredox cycles, either as the substrate undergoing transformation or as part of a more complex photocatalyst scaffold.

Although no specific studies were found that employ this compound as a primary photoredox catalyst, quinoline moieties are incorporated into more complex photosensitizers. For example, chiral BINOL phosphoric acids bearing aroyl units have been studied for their potential in asymmetric photocatalysis, with the quinoline structure being a key component in related asymmetric transfer hydrogenation reactions rsc.org.

A typical photoredox catalytic cycle can be generalized as follows:

Oxidative Quenching Cycle:

The photocatalyst (PC) absorbs light and is excited (PC*).

The excited photocatalyst (PC*) oxidizes a substrate (Sub) via single electron transfer (SET), generating a radical cation (Sub•+) and the reduced form of the photocatalyst (PC•-).

The reduced photocatalyst (PC•-) then reduces another species in the reaction mixture to regenerate the ground state photocatalyst (PC), completing the catalytic cycle.

Reductive Quenching Cycle:

The photocatalyst (PC) is excited by light (PC*).

The excited photocatalyst (PC*) is reduced by a sacrificial electron donor (D), forming a radical anion (PC•-) and the oxidized donor (D•+).

The reduced photocatalyst (PC•-) then reduces the substrate (Sub) to form a radical anion (Sub•-) and regenerates the ground state photocatalyst (PC).

The introduction of a butyl group at the 6-position of the quinoline ring would be expected to have an electronic effect on the donor properties of the ligand system if it were incorporated into a metal-based photocatalyst lookchem.com. Specifically, electron-donating alkyl substituents on the quinoline backbone are known to lower the redox potentials of corresponding copper complexes, which can be beneficial in tuning the catalytic activity for reactions like atom transfer radical polymerization (ATRP) lookchem.com.

Photophysical Characterization and Excited State Dynamics

The photophysical properties of a molecule, such as its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, are fundamental to understanding its photochemical reactivity. While a complete photophysical dataset for this compound is not available in the literature, data from related alkylquinolines can provide valuable insights.

Absorption and Emission: Quinoline and its simple alkyl derivatives typically exhibit absorption bands in the UV region. These absorptions are generally assigned to π-π* transitions within the aromatic system scielo.br. For example, studies on 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines show intense absorption peaks between 310-350 nm mdpi.com. The introduction of a butyl group at the 6-position is unlikely to dramatically shift the main absorption bands but may cause minor solvatochromic shifts.

Fluorescence emission from quinoline derivatives often occurs from the lowest excited singlet state (S1) uci.edu. The emission spectra are typically a mirror image of the longest-wavelength absorption band uci.eduhoriba.com. For a series of synthesized quinolines, fluorescence emission was observed around 400 nm in polar solvents scielo.br. The fluorescence properties are sensitive to the solvent polarity, with an increase in Stokes shift often observed in more polar solvents due to intramolecular charge transfer (ICT) states scielo.brresearchgate.net.

Excited State Dynamics: Upon photoexcitation, the molecule relaxes from the initially formed excited state (e.g., S2) to the lowest excited singlet state (S1) through a rapid, non-radiative process called internal conversion uci.edu. From the S1 state, the molecule can return to the ground state (S0) via fluorescence or non-radiative decay. Alternatively, it can undergo intersystem crossing to the triplet state (T1) scielo.br. The lifetime of these excited states is a crucial parameter. For example, a laser flash photolysis study of a substituted quinoline revealed a transient band at 450 nm with a lifetime of 2.6 µs in ethanol, which was assigned to the triplet-triplet absorption scielo.br. The dynamics of excited state proton transfer have also been studied in hydroxyquinolines, where the process can occur on a sub-picosecond timescale rsc.org. The presence of an alkyl group can influence these dynamics; however, in some cases, alkyl substituents have been noted to have a negligible impact on the excitation energies ustc.edu.cn.

A summary of expected photophysical properties for an alkylquinoline like this compound, based on related compounds, is presented below.

| Property | Expected Range/Characteristic | Reference Compound(s) |

| Absorption Maxima (λ_abs) | ~310-350 nm (π-π* transitions) | 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines mdpi.com |

| Emission Maxima (λ_em) | ~400-450 nm | Substituted quinolines scielo.br |

| Stokes Shift | Increases with solvent polarity | 2-Quinolinone derivatives researchgate.net |

| Fluorescence Quantum Yield (Φ_f) | Variable, can be influenced by substituents and solvent | General fluorescence principles libretexts.org |

| Excited State Lifetime (τ) | Nanoseconds (singlet), microseconds (triplet) | Substituted quinolines scielo.br, General principles rsc.org |

This table presents expected values based on literature for similar compounds, as specific data for this compound is not available.

Photochemical Electron Transfer Processes

Photochemical electron transfer (PET) is a fundamental process where an electronically excited molecule donates or accepts an electron from another molecule osti.gov. Excited molecules are both better electron donors and acceptors than their ground-state counterparts, making them key intermediates in many light-induced reactions.

The feasibility of a PET process involving an excited this compound (6-BuQ*) would depend on its excited-state redox potentials and the ground-state redox potentials of potential reaction partners.

As an Electron Donor: 6-BuQ* could donate an electron to an acceptor (A), a process known as reductive quenching. 6-BuQ + hν → 6-BuQ* 6-BuQ* + A → 6-BuQ•+ + A•−

As an Electron Acceptor: 6-BuQ* could accept an electron from a donor (D), a process known as oxidative quenching. 6-BuQ + hν → 6-BuQ* 6-BuQ* + D → 6-BuQ•− + D•+

While specific studies detailing these processes for this compound are absent, research on related systems provides a framework. For instance, the photochemical C-H hydroxyalkylation of quinolines can be initiated by a single electron transfer (SET) from an excited acyl-dihydropyridine to the protonated quinoline, although in some cases this is thermodynamically unfavorable and an alternative mechanism is proposed nih.gov. The redox potential of the protonated quinoline is a key factor in determining the feasibility of the SET pathway nih.gov. The electron-donating nature of the butyl group at the C6 position would likely make the this compound ring easier to oxidize (a lower oxidation potential) compared to unsubstituted quinoline, which could influence its behavior in PET reactions.

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of quinoline derivatives are of significant interest for applications in synthesis, materials science, and analytical chemistry. Techniques like cyclic voltammetry (CV) are used to determine redox potentials and investigate reaction mechanisms nih.gov.

Determination of Redox Potentials

The redox potential of a molecule quantifies its tendency to gain or lose electrons. For quinoline systems, these potentials are crucial for understanding their behavior in electrochemical synthesis and photoredox catalysis.

Cyclic Voltammetry Studies: Cyclic voltammetry is a powerful technique for determining the redox potentials of chemical species nih.gov. In a typical CV experiment, the potential is swept linearly to a set value and then reversed, while the resulting current is measured. The potentials at which oxidation and reduction peaks occur (Epa and Epc, respectively) provide information about the redox process. For a reversible one-electron process, the formal reduction potential (E°') can be estimated as the average of the anodic and cathodic peak potentials.

While no specific cyclic voltammetry data for this compound was found, studies on related alkylated quinolines and other substituted quinolines provide relevant context.

Influence of Alkyl Substituents: The introduction of electron-donating alkyl groups onto the quinoline backbone is expected to lower the redox potential (make the molecule easier to oxidize). This has been observed in copper complexes with C6-alkylated quinoline ligands, where the increased electron-donating character stabilizes the oxidized Cu(II) state, thus lowering the Cu(II)/Cu(I) redox potential lookchem.com.

General Quinolines: Poly(4-alkylquinoline)s have been shown to undergo reversible electrochemical reduction, with an electron affinity of about 2.6 eV acs.org. The alkyl chain length was found to have a negligible effect on the electronic structure in these polymers ijsr.net. Other studies on conjugated polyquinolines report formal reduction potentials in the range of -1.57 to -2.08 V versus SCE acs.org.

Computational Predictions: In the absence of experimental data, computational methods like Density Functional Theory (DFT) can be used to predict the redox potentials of molecules rsc.orgmdpi.com. These calculations can provide valuable estimates for the HOMO and LUMO energy levels, which are related to the oxidation and reduction potentials, respectively.

The table below summarizes the expected influence of the butyl group on the redox properties of the quinoline core and provides typical potential ranges observed for related quinoline systems.

| Compound Class | Redox Process | Typical Potential Range (vs. SCE) | Key Observations |

| Poly(4-alkylquinoline)s | Reduction | E_red ≈ -2.1 to -2.3 V | Reversible reduction; electron affinity ~2.6 eV. acs.org |

| Conjugated Polyquinolines | Reduction | E°' = -1.57 to -2.08 V | Excellent n-type semiconducting properties. acs.org |

| Cu(II)/Cu(I) Complexes with C6-Alkylquinoline Ligands | Oxidation/Reduction | Lower than unsubstituted analogues | Alkyl group acts as an electron donor, stabilizing Cu(II). lookchem.com |

| 6-Aminoquinoline (B144246) | Oxidation | E_pa varies with pH | Irreversible oxidation process. researchgate.net |

Mechanistic Studies of Electron Transfer at Electrodes

The study of electron transfer mechanisms at electrode surfaces is crucial for understanding the redox behavior of organic molecules. For N-heterocyclic aromatic compounds like this compound, electrochemical techniques such as cyclic voltammetry are instrumental in elucidating the intricacies of their oxidation and reduction processes. gamry.com The electron transfer kinetics and thermodynamics are significantly influenced by the molecular structure, the solvent, the electrolyte, and the electrode material.

The electrochemical behavior of the quinoline system is characterized by its ability to accept electrons into its π-system. The reduction of unsubstituted quinoline in aprotic solvents typically proceeds through a sequence of single-electron transfer steps. The first step involves the formation of a radical anion, which can then undergo a second electron transfer to form a dianion. These intermediates can be highly reactive and may participate in subsequent chemical reactions, such as dimerization or protonation, leading to complex reaction pathways often categorized as EC (electron transfer followed by chemical reaction) or ECE (electron transfer, chemical reaction, electron transfer) mechanisms.

The introduction of a butyl group at the 6-position of the quinoline ring influences its electronic properties and, consequently, its electrochemical behavior. Alkyl groups are generally considered to be electron-donating through an inductive effect. This increased electron density in the aromatic system makes the this compound molecule easier to oxidize (lose an electron) and more difficult to reduce (gain an electron) compared to the parent quinoline molecule. Therefore, one would anticipate a negative shift in the reduction potential and a positive shift in the oxidation potential for this compound relative to unsubstituted quinoline. The potential redox, absorption, and spectral emission properties of quinoline derivatives can be tailored by appropriate substitution on the quinoline ring. scielo.br

Studies on various substituted quinolines confirm that the nature and position of the substituent strongly correlate with their electrochemical properties. researchgate.net For instance, electron-withdrawing groups, such as a nitro group, make the quinoline ring easier to reduce, while electron-donating groups, like amino or methoxy (B1213986) groups, have the opposite effect. researchgate.netresearchgate.net The amine moieties, in particular, have been shown to significantly contribute to the antioxidant capacity of quinoline derivatives through electron transfer mechanisms. researchgate.net

The mechanism of electron transfer for this compound at an electrode can be proposed based on the established behavior of quinoline. Upon cathodic scan in a cyclic voltammetry experiment, this compound would likely undergo a one-electron transfer to form the corresponding radical anion.

Quinoline-6-butyl + e⁻ ⇌ [Quinoline-6-butyl]•⁻

This radical anion may be stable on the timescale of the voltammetric experiment, resulting in a reversible or quasi-reversible peak. libretexts.org The stability of this radical anion and the potential at which it is formed are key parameters. Following this initial step, a second electron transfer could occur at a more negative potential to generate a dianion, which is typically much more reactive.

The reversibility of the electron transfer process can be assessed from the separation of the anodic and cathodic peak potentials (ΔEp) in a cyclic voltammogram. libretexts.org For a fully reversible one-electron process, ΔEp is theoretically 59/n mV (where n=1), although this value is seldom observed in practice. libretexts.org Deviations from this value can provide information about the kinetics of the heterogeneous electron transfer at the electrode surface. libretexts.org

The table below presents electrochemical data for quinoline and related derivatives to illustrate the influence of substituents on redox potentials. The values for this compound are predictive, based on the expected electronic effect of the butyl group.

| Compound | Substituent | Position of Substituent | First Reduction Potential (V vs. ref) | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| Quinoline | -H | N/A | -2.2 to -2.5 (V vs. SCE) | Stepwise reduction (E, E) | rsc.org |

| 6-Nitroquinoline | -NO₂ (electron-withdrawing) | 6 | -1.15 (V vs. Ag/AgCl) | Reversible one-electron reduction | researchgate.net |

| 6-Methoxyquinoline | -OCH₃ (electron-donating) | 6 | More negative than quinoline (predicted) | Stepwise reduction | researchgate.net |

| This compound | -C₄H₉ (electron-donating) | 6 | More negative than quinoline (predicted) | Stepwise reduction | N/A |

Note: The potentials are highly dependent on the experimental conditions (solvent, electrolyte, electrode). The data presented is for illustrative purposes to show the relative effects of substituents.

Computational and Theoretical Chemistry of 6 Butylquinoline

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of 6-butylquinoline. These methods, rooted in quantum mechanics, provide a quantitative description of the electron distribution within the molecule, which in turn governs its reactivity and physical characteristics. hokudai.ac.jp

High-precision calculations can determine the electronic structure of the this compound molecular system. hokudai.ac.jp From this, one can derive key descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap typically signifies higher reactivity.

Furthermore, these calculations can map the electrostatic potential surface, highlighting regions of positive and negative charge. For this compound, the nitrogen atom in the quinoline (B57606) ring is expected to be a region of negative potential, making it a likely site for electrophilic attack or hydrogen bonding. Conversely, the aromatic rings will exhibit a more complex distribution of charge, influenced by the butyl substituent.

The choice of computational method and basis set is crucial for obtaining accurate results. aps.org Density Functional Theory (DFT) methods, such as B3LYP, are often employed for their balance of accuracy and computational cost. aps.orgmdpi.com Basis sets, like 6-311G(d,p), provide a mathematical description of the atomic orbitals and need to be sufficiently flexible to describe the electronic structure accurately. nih.gov

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H15N |

| Molecular Weight | 185.26 g/mol nih.gov |

| XLogP3 | 4.1 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 3 nih.gov |

This data is computationally derived and provides a snapshot of the molecule's basic physicochemical properties.

Molecular Modeling and Molecular Docking Analysis

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule like this compound might interact with a larger macromolecule, such as a protein or enzyme. mdpi.com These methods are central to computer-aided drug design. mdpi.com

Prediction of Ligand-Receptor Binding Interactions

Molecular docking simulations can predict the preferred orientation and binding affinity of this compound within the active site of a target receptor. mdpi.combiotechrep.ir The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding energy. mdpi.com

For instance, if targeting a specific enzyme, docking studies could reveal key interactions such as hydrogen bonds between the quinoline nitrogen of this compound and amino acid residues in the enzyme's active site. The butyl group, being hydrophobic, would likely favor interactions with nonpolar pockets within the receptor. The results of docking can be visualized to understand the specific amino acid residues involved in the binding, providing a structural basis for the molecule's activity. biotechrep.ir

Rational Design Based on Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. drugdesign.org Computational modeling plays a crucial role in SAR by predicting the impact of structural changes before a molecule is synthesized. drugdesign.org

By analyzing the docking poses of this compound and its analogs, researchers can build a SAR model. For example, if docking studies suggest that a larger hydrophobic group at the 6-position could enhance binding, this hypothesis can be tested by synthesizing and evaluating a 6-pentylquinoline derivative. This iterative process of computational prediction and experimental validation accelerates the optimization of lead compounds. Studies on other quinoline-based compounds have demonstrated the effectiveness of this approach in developing new therapeutic agents. nih.gov

Conformational Analysis and Isomeric Effects (e.g., sec-butyl vs. tert-butyl)

The three-dimensional shape, or conformation, of a molecule can significantly influence its biological activity. Conformational analysis involves studying the different spatial arrangements of a molecule's atoms and their relative energies. chemistrysteps.com

For this compound, the butyl chain can adopt various conformations due to rotation around its single bonds. maricopa.edu The most stable conformation will be the one that minimizes steric and torsional strain. chemistrysteps.com

sec-Butylquinoline : The branched nature of the sec-butyl group introduces a chiral center, meaning it can exist as two enantiomers. chemicalbook.com This branching also restricts the conformational freedom of the side chain compared to the linear n-butyl group. The different spatial arrangement of the sec-butyl group will alter how the molecule fits into a binding pocket. chemicalbook.comspecialchem.com

tert-Butylquinoline : The bulky tert-butyl group is conformationally much more rigid. nih.gov Its t-shape will present a very different steric profile compared to the n-butyl or sec-butyl isomers, which will significantly affect its potential interactions with a receptor. nih.gov

Computational methods can be used to calculate the energy of different conformers and to identify the most stable ones. This information is crucial for understanding how each isomer might interact differently with a biological target.

Table 2: Comparison of this compound Isomers

| Isomer | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 |

|---|---|---|---|---|

| n-Butyl | This compound nih.gov | C13H15N nih.gov | 185.26 nih.gov | 4.1 nih.gov |

| sec-Butyl | 6-sec-butylquinoline chemicalbook.com | C13H15N | 185.27 | 4.4 |

| tert-Butyl | 6-tert-butylquinoline nih.gov | C13H15N nih.gov | 185.26 nih.gov | 3.9 nih.gov |

Note: XLogP3 is a computed measure of hydrophobicity.

Computational Elucidation of Reaction Mechanisms

For reactions involving this compound, such as its synthesis or metabolism, computational methods can be used to:

Predict Reaction Pathways : By calculating the energies of reactants, products, and possible transition states, the most likely reaction pathway can be determined. numberanalytics.com

Characterize Transition States : The geometry and energy of the transition state, the highest energy point along the reaction coordinate, can be calculated. This provides insight into the activation energy of the reaction.

Investigate Reaction Kinetics : By applying transition state theory, it is possible to estimate the rate constant of a reaction from the computed activation energy.

For example, in a hypothetical electrophilic aromatic substitution reaction on this compound, computational analysis could predict whether the incoming electrophile would preferentially add to the benzene (B151609) or pyridine (B92270) ring and at which position. This predictive power is invaluable for designing synthetic routes and understanding reactivity. mdpi.com

Molecular Dynamics Simulations for Complex Systems

While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. readthedocs.io This allows for the study of the flexibility of both the ligand and the receptor and provides a more realistic model of their interaction. wustl.edu

An MD simulation of this compound bound to a protein would involve:

System Setup : Placing the docked complex in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions.

Simulation : Solving Newton's equations of motion for every atom in the system over a period of time, typically nanoseconds to microseconds. wustl.edu

Analysis : Analyzing the trajectory of the simulation to understand the stability of the binding pose, the nature of the intermolecular interactions, and any conformational changes that occur in the protein or ligand upon binding.

MD simulations can reveal, for example, whether the butyl chain of this compound remains in a single conformation within the binding pocket or if it is more flexible. It can also highlight the role of water molecules in mediating the interaction between the ligand and the receptor. Such detailed insights are crucial for a comprehensive understanding of the molecular recognition process. plos.orgnih.gov

Advanced Spectroscopic Characterization of 6 Butylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 6-Butylquinoline. chemguide.co.ukdynamicscience.com.au It provides detailed information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the quinoline (B57606) core and the aliphatic protons of the butyl side chain. The aromatic region would display a complex set of multiplets corresponding to the six protons on the quinoline ring system. The chemical shifts of these protons are influenced by the electron-withdrawing nitrogen atom and the electron-donating effect of the butyl group. The butyl chain protons would appear in the upfield region of the spectrum. The terminal methyl (CH₃) group would likely present as a triplet, the adjacent methylene (B1212753) (CH₂) group as a sextet, the next methylene group as a quintet, and the methylene group attached directly to the quinoline ring (the benzylic protons) as a triplet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the 13 carbon atoms in their unique chemical environments. The chemical shifts of the nine carbons in the quinoline ring and the four carbons of the butyl chain can be predicted and confirmed. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be instrumental in definitively assigning these proton and carbon signals by revealing their respective connectivities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Splitting Patterns for this compound This table is generated based on established NMR principles and data from structurally similar compounds like 6-methylquinoline (B44275). chemicalbook.comillinois.edu

Predicted ¹H NMR Data (in CDCl₃)| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | ~8.85 | dd |

| H-3 | ~7.35 | dd |

| H-4 | ~8.05 | d |

| H-5 | ~7.95 | d |

| H-7 | ~7.60 | dd |

| H-8 | ~8.00 | d |

| Butyl-α-CH₂ | ~2.80 | t |

| Butyl-β-CH₂ | ~1.70 | m |

| Butyl-γ-CH₂ | ~1.40 | m |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~150.5 |

| C-3 | ~121.0 |

| C-4 | ~135.8 |

| C-4a | ~128.5 |

| C-5 | ~129.0 |

| C-6 | ~142.0 |

| C-7 | ~126.5 |

| C-8 | ~121.5 |

| C-8a | ~147.8 |

| Butyl-α-C | ~35.5 |

| Butyl-β-C | ~33.5 |

| Butyl-γ-C | ~22.5 |

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry (MS) is a powerful analytical tool used for determining the molecular weight and elemental formula of a compound, as well as for elucidating its structure through fragmentation analysis. medtechtomarket.com For a compound like this compound, a variety of ionization and analysis techniques can be applied to gain comprehensive structural information. nih.govkbibiopharma.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is well-suited for analyzing nitrogen-containing heterocyclic compounds like this compound. ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, especially for basic compounds that can readily accept a proton. nih.govresearchgate.netupce.cz The basic nitrogen atom in the quinoline ring makes it an ideal candidate for positive-ion mode ESI.

When coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap system, HR-ESI-MS can measure the mass-to-charge ratio (m/z) of the resulting ion with extremely high accuracy (typically <5 ppm error). researchgate.netucd.ie This allows for the unambiguous determination of the elemental formula of the ion. For this compound (C₁₃H₁₅N), the protonated molecule [C₁₃H₁₆N]⁺ would be the predominant species observed. nih.gov

Table 2: HR-ESI-MS Data for this compound

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Atmospheric Pressure Photoionization (APPI) is another soft ionization technique that serves as a valuable alternative or complement to ESI, particularly for analyzing less polar aromatic compounds. upce.cz APPI utilizes photons to ionize analyte molecules, often with the assistance of a dopant like toluene. core.ac.uk For aromatic nitrogen heterocycles, APPI can produce both protonated molecules [M+H]⁺ via proton transfer reactions and odd-electron radical molecular ions M⁺• through photoionization. core.ac.ukupce.czacs.org The relative abundance of these ions can be influenced by the experimental conditions, including the choice of solvent and dopant. The ability to generate both even- and odd-electron ions can provide additional specificity in the characterization of complex mixtures. acs.org

Table 3: Expected Ions for this compound in APPI-MS

| Ion Species | Formula | Description |

|---|---|---|

| [M+H]⁺ | [C₁₃H₁₆N]⁺ | Protonated Molecule |

Tandem mass spectrometry (MS/MS) is a critical technique for structural elucidation, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. gre.ac.uk For this compound, the protonated molecule [M+H]⁺ (m/z 186.13) would be selected as the precursor ion. Fragmentation is typically induced by collision-induced dissociation (CID).

The fragmentation of alkylquinolines is analogous to that of alkylbenzenes. cdnsciencepub.comcdnsciencepub.com The primary fragmentation pathways for the [M+H]⁺ ion of this compound are expected to involve the butyl side chain. Key fragmentation events include:

Loss of Propene (C₃H₆): A McLafferty-type rearrangement can lead to the loss of a neutral propene molecule, resulting in a prominent fragment ion at m/z 144.08. libretexts.org

Loss of a Propyl Radical (•C₃H₇): Cleavage of the Cα-Cβ bond (an alpha-cleavage relative to the ring) results in the loss of a propyl radical, producing an ion at m/z 143.07. libretexts.org

Loss of HCN: A characteristic fragmentation of the quinoline ring itself involves the loss of a neutral hydrogen cyanide (HCN) molecule, which can occur from the precursor or fragment ions. cdnsciencepub.com

Table 4: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 186.13 | 144.08 | C₃H₆ (42.05 Da) | McLafferty Rearrangement |

| 186.13 | 143.07 | •C₃H₇ (43.08 Da) | Benzylic (alpha) cleavage |

Infrared Multiphoton Dissociation (IRMPD) is an advanced fragmentation technique used within mass spectrometers, often those with ion-trapping capabilities like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS. wikipedia.org In IRMPD, trapped ions are irradiated with an infrared laser, causing them to absorb multiple photons, become vibrationally excited, and subsequently fragment. wikipedia.orgnih.gov

This method offers a more controlled and often different fragmentation pathway compared to collisional activation, providing complementary structural data. researchgate.net By using a tunable IR laser, an IRMPD spectrum can be generated, which corresponds to the gas-phase infrared spectrum of the ion. This can be used to distinguish between isomers that might otherwise be difficult to differentiate. imsc2012.jp Studies on related molecules like 2-butylquinoline (B11908802) have utilized IRMPD to characterize fragmentation pathways in detail, demonstrating its power for structural analysis within complex mixtures. acs.orgpetro-online.com For this compound, IRMPD would be used to confirm the structures of fragment ions proposed from MS/MS experiments and to provide deeper insight into the dissociation dynamics of the protonated molecule.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. getenviropass.comspectralworks.com It works by directing a heated stream of metastable gas (typically helium or nitrogen) at the sample, which desorbs and ionizes molecules from the surface. getenviropass.com

DART-MS is particularly useful for the high-throughput screening of compounds in complex matrices, such as textiles, environmental samples, or food products. ascld.orgresearchgate.net For this compound, DART would likely produce a strong signal for the protonated molecule [M+H]⁺ due to proton transfer from atmospheric water. getenviropass.com This makes it an excellent tool for quickly detecting the presence of this compound on surfaces or in bulk materials without the need for laborious extraction and chromatographic separation steps. labcompare.com When coupled with a high-resolution mass spectrometer, DART-MS can provide rapid and accurate identification of the compound in a wide variety of applications. researchgate.net

Infrared Multiphoton Dissociation (IRMPD) Studies

Ultrafast Laser Spectroscopy for Photochemical Dynamics

Ultrafast laser spectroscopy encompasses a range of techniques that utilize ultrashort laser pulses (on the order of femtoseconds to picoseconds) to investigate chemical processes as they occur in real time. ijprajournal.comnptel.ac.in These methods are indispensable for studying the fleeting transient states and rapid structural changes that molecules undergo immediately following photoexcitation. eli-beams.eucfel.de

For a molecule like this compound, the aromatic quinoline core is the primary chromophore. Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited state. The subsequent de-excitation pathways, which can include fluorescence, internal conversion, and intersystem crossing to triplet states, occur on extremely short timescales. Techniques such as pump-probe transient absorption spectroscopy are used to map these events. nih.gov In such an experiment, a "pump" pulse excites the sample, and a time-delayed "probe" pulse measures the absorption of the transient species created. By varying the delay between the pump and the probe, the formation and decay of these excited states can be tracked. eli-beams.eukyoto-u.ac.jp

While specific research focusing on the photochemical dynamics of this compound is not extensively documented in publicly available literature, studies on the parent molecule, quinoline, and its derivatives provide a framework for understanding its likely behavior. For quinoline, excitation to the S2(π,π) state is followed by exceptionally rapid internal conversion to the S1(n,π) state within tens of femtoseconds. kyoto-u.ac.jp The presence of the electron-donating butyl group at the 6-position is expected to subtly influence the energies of the π-π* transitions and may affect the rates of non-radiative decay pathways. The flexibility of the butyl chain could also introduce additional vibrational relaxation channels.

Femtosecond stimulated Raman spectroscopy (FSRS) is another powerful technique that could provide detailed structural information on the excited states of this compound by capturing its vibrational spectrum with sub-picosecond time resolution. eli-beams.eu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural and Electronic Insights

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for probing molecular structure and electronic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. msu.edu The spectrum of this compound is dominated by the π → π* transitions of the aromatic quinoline ring system. Typically, quinoline and its derivatives exhibit multiple absorption bands in the UV region. researchgate.net The addition of an alkyl group like butyl to the benzene (B151609) ring portion of the quinoline system generally results in a small red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted quinoline. researchgate.net

| Transition | Approximate λmax (nm) | Region | Description |

|---|---|---|---|

| π → π | ~270-290 | UV-B | Corresponds to the benzenoid portion of the quinoline system. |

| π → π | ~300-320 | UV-A | Corresponds to the pyridinoid portion of the quinoline system. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. The IR spectrum of this compound displays characteristic peaks for both the quinoline ring and the butyl substituent. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl group are found just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) contains a rich set of bands corresponding to the C=C and C=N stretching vibrations of the heterocyclic ring and C-H bending vibrations. arkat-usa.org

| Frequency Range (cm-1) | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic (Quinoline Ring) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Butyl Group) |

| 1570 - 1620 | C=N and C=C Stretch | Quinoline Ring |

| 1450 - 1500 | C=C Stretch | Quinoline Ring |

| 1375 - 1385 | C-H Bend (Symmetric) | -CH3 (Butyl Group) |

| 750 - 900 | C-H Bend (Out-of-plane) | Substituted Aromatic Ring |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions that dictate how the molecules pack together in the crystal lattice.

A search of publicly accessible crystallographic databases indicates that the specific crystal structure of this compound has not been reported. However, analysis of related quinoline derivatives allows for a well-founded prediction of its solid-state characteristics. The core of the molecule is the planar quinoline ring system. In the solid state, these planar aromatic systems often arrange in parallel stacks, driven by favorable π-π interactions.

Ligand Design and Catalytic Applications of 6 Butylquinoline Derivatives

Development of 6-Butylquinoline-Based Ligands for Metal Catalysis

The quinoline (B57606) framework is a prominent structural motif in the design of ligands for transition metal catalysis. The nitrogen atom in the quinoline ring provides a coordination site for metal ions, and substituents on the ring system can be tailored to fine-tune the steric and electronic environment around the metal center. The introduction of a butyl group at the 6-position of the quinoline ring would likely enhance the ligand's lipophilicity and introduce specific steric bulk, which can be advantageous in controlling the selectivity of catalytic reactions.

Chiral Ligand Synthesis and Application in Asymmetric Catalysis

The synthesis of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. researchgate.net Quinoline-based structures are frequently employed as backbones for chiral ligands. thieme-connect.com While the synthesis of a chiral ligand specifically from this compound has not been detailed in published research, established synthetic routes for other quinoline derivatives can be extrapolated.